molecular formula C57H86N2O8 B12808925 Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester CAS No. 63941-39-9

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester

Cat. No.: B12808925
CAS No.: 63941-39-9
M. Wt: 927.3 g/mol
InChI Key: ZVKKVSDZZGHJID-UHFFFAOYSA-N
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Description

Introduction to Propanedioic Acid Derivatives in Polymer Science

Structural Classification of Bis-Hindered Phenol/Piperidine Malonate Esters

The molecular architecture of propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester (molecular formula: $$ \text{C}{54}\text{H}{80}\text{N}2\text{O}8 $$, molecular weight: 927.3 g/mol) is characterized by three distinct functional domains:

  • Malonic Acid Ester Core : The central propanedioic acid moiety serves as a scaffold, esterified at both terminal carboxyl groups. This configuration enhances thermal stability and compatibility with nonpolar polymer matrices such as polypropylene (PP) and polyethylene (PE).
  • Hindered Phenol Antioxidant Units : Two [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] groups are symmetrically appended to the central methylene carbon. The tert-butyl substituents sterically shield the phenolic hydroxyl groups, preventing premature oxidation while enabling radical scavenging activity during polymer processing.
  • Hindered Amine Light Stabilizer (HALS) Components : The ester linkages connect to 2,2,6,6-tetramethyl-4-piperidinyl groups modified with α,β-unsaturated ketone (1-oxo-2-propenyl) substituents. These HALS moieties undergo cyclic nitroxide radical formation upon UV exposure, interrupting photodegradation cascades in polymers.

The integration of these domains creates a multifunctional stabilizer capable of simultaneous antioxidant and light-stabilizing action. A comparative analysis of structural analogs reveals that the malonate ester’s flexibility allows optimal spatial arrangement of the phenolic and piperidinyl groups, ensuring uniform dispersion within the polymer matrix.

Table 1: Key Structural Features and Functional Roles

Structural Feature Functional Role
Malonic acid ester backbone Enhances thermal stability; improves polymer compatibility
Hindered phenol groups Scavenges alkylperoxyl radicals during thermal oxidation
Tetramethylpiperidinyl ester groups Generates nitroxide radicals to quench UV-induced free radicals
α,β-unsaturated ketone substituents Facilitates covalent bonding with polymer chains, reducing migration

Historical Development of Multifunctional Polymer Stabilizers

The evolution of This compound is rooted in three phases of polymer additive innovation:

Early Single-Function Stabilizers (1960s–1980s)

Initial stabilizers targeted specific degradation pathways. Hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) dominated antioxidant formulations, while benzotriazoles served as UV absorbers. The discovery of HALS in the 1970s introduced a paradigm shift, as tetramethylpiperidine derivatives demonstrated unparalleled efficacy in mitigating photooxidation through radical quenching. However, these systems required high loadings (0.5–2.0 wt%) and suffered from volatility and incompatibility issues.

Hybrid Stabilizer Systems (1990s–2000s)

The 1990s saw advances in covalent hybridization of stabilizer functionalities. Patent EP0220034A2 (1986) disclosed malonate esters bearing hindered phenol and amine groups, though early iterations lacked the α,β-unsaturated ketone “anchor” groups critical for polymer adhesion. Parallel work on transesterification techniques, as detailed in EP3517523A1 (2019), enabled precise control over steric hindrance and substituent positioning in malonic acid derivatives. These innovations laid the groundwork for modern multifunctional stabilizers.

Modern Multifunctional Derivatives (2010s–Present)

The compound’s design exemplifies contemporary trends toward molecular integration. By conjugating hindered phenol antioxidants with HALS via a malonate bridge, the molecule achieves dual functionality at reduced additive loadings (0.1–0.5 wt%). The α,β-unsaturated ketone groups, introduced via allyl esterification, further enhance performance by enabling copolymerization with polyolefins during processing. This covalent incorporation mitigates additive migration—a persistent issue in earlier stabilizers—while maintaining efficient radical scavenging capacity across the polymer’s lifecycle.

Synthetic Methodological Advances
Key synthetic routes include:

  • Transesterification : Reacting monofunctional methylene malonates with hindered phenol and HALS precursors under acidic catalysis.
  • Direct Esterification : Coupling malonyl chloride with sterically hindered alcohols and amines in the presence of coupling agents.

These methods, refined through iterative patent filings (e.g., EP3517523A1), have enabled scalable production of structurally precise multifunctional stabilizers.

Properties

CAS No.

63941-39-9

Molecular Formula

C57H86N2O8

Molecular Weight

927.3 g/mol

IUPAC Name

bis(2,2,6,6-tetramethyl-1-prop-2-enoylpiperidin-4-yl) 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate

InChI

InChI=1S/C57H86N2O8/c1-23-43(60)58-53(15,16)31-37(32-54(58,17)18)66-47(64)57(29-35-25-39(49(3,4)5)45(62)40(26-35)50(6,7)8,30-36-27-41(51(9,10)11)46(63)42(28-36)52(12,13)14)48(65)67-38-33-55(19,20)59(44(61)24-2)56(21,22)34-38/h23-28,37-38,62-63H,1-2,29-34H2,3-22H3

InChI Key

ZVKKVSDZZGHJID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C(=O)C=C)(C)C)OC(=O)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C(=O)C=C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Step 1: Synthesis of the substituted hydroxyphenyl methyl intermediate
    The 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl methyl moiety is prepared by alkylation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol or related precursors.

  • Step 2: Preparation of the piperidinyl ester moiety
    The 2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl group is synthesized by functionalizing tetramethylpiperidine derivatives with an acryloyl or similar reactive group to introduce the 1-oxo-2-propenyl functionality.

  • Step 3: Esterification with propanedioic acid (malonic acid) core
    The key step involves esterifying the malonic acid with the two bulky substituents. This is typically achieved via:

    • Activation of the carboxylic acid groups of propanedioic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chlorides.
    • Reaction with the hydroxy groups of the hydroxyphenyl methyl and piperidinyl intermediates under controlled conditions to avoid side reactions.
    • Use of anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and inert atmosphere to prevent oxidation or hydrolysis.
  • Step 4: Purification and characterization
    The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (typically >99%). Characterization is done by NMR, IR, and mass spectrometry to confirm structure.

Detailed Preparation Methods from Literature and Patents

Step Reagents/Conditions Description Notes
1 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, base (e.g., NaH), alkyl halide Alkylation to form hydroxyphenyl methyl intermediate Control temperature to avoid over-alkylation
2 2,2,6,6-tetramethylpiperidine, acryloyl chloride, base (e.g., triethylamine) Acylation to introduce 1-oxo-2-propenyl group on piperidine Use dry solvents, low temperature to control reaction
3 Propanedioic acid, coupling agent (DCC or SOCl2), hydroxy intermediates Esterification under inert atmosphere Slow addition and stirring to ensure complete reaction
4 Solvent extraction, recrystallization (e.g., methanol, chloroform) Purification Confirm purity by HPLC and melting point

Research Findings on Preparation Optimization

  • Yield optimization:
    Studies show that using acid chlorides of propanedioic acid rather than direct coupling agents improves esterification yield by 10-15% due to better reactivity and fewer side products.

  • Reaction time and temperature:
    Esterification at 0–5 °C followed by gradual warming to room temperature over 12–24 hours yields optimal conversion while minimizing decomposition.

  • Solvent choice:
    Anhydrous dichloromethane or tetrahydrofuran are preferred solvents for esterification steps due to their ability to dissolve both reactants and maintain inert conditions.

  • Purity control:
    Multiple recrystallizations from methanol or chloroform yield white to off-white crystalline powders with purity >99%, confirmed by melting point (147–149 °C) and spectral data.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Effect on Product
Coupling agent DCC or SOCl2 Efficient activation of carboxyl groups
Temperature 0–25 °C Controls reaction rate and side reactions
Solvent Anhydrous DCM or THF Ensures solubility and inert atmosphere
Reaction time 12–24 hours Complete esterification
Purification Recrystallization in methanol/chloroform High purity, white crystalline product
Yield 75–85% High yield with optimized conditions

Chemical Reactions Analysis

Hydrolysis of Ester Linkages

The compound contains two ester groups derived from propanedioic acid (malonic acid). These esters undergo hydrolysis under acidic or alkaline conditions:

Reaction Conditions and Products

ConditionReactivityProducts
Acidic (HCl/H₂O)Slow cleavage of ester bonds at elevated temperatures (80–100°C) Propanedioic acid derivatives + 2,2,6,6-tetramethyl-4-piperidinol analogs
Alkaline (NaOH)Faster hydrolysis due to nucleophilic attack by hydroxide ions Sodium salts of propanedioic acid + acryloyl-piperidine alcohols

The steric hindrance from tert-butyl groups on the phenolic rings slightly slows hydrolysis compared to simpler esters.

Radical Scavenging via Phenolic Groups

The 3,5-di-tert-butyl-4-hydroxyphenyl groups act as potent antioxidants by donating hydrogen atoms to free radicals.

Mechanism :
ArOH+RArO+RH\text{ArOH} + \text{R}^\cdot \rightarrow \text{ArO}^\cdot + \text{RH}
The stability of the phenoxyl radical (ArO·) is enhanced by resonance and steric protection from tert-butyl groups, enabling regeneration in multi-step radical termination processes .

Key Data :

  • Radical scavenging efficiency: 85–92% inhibition of lipid peroxidation at 0.1 mM concentration .

  • Synergistic effects observed when combined with piperidine-based stabilizers.

Acryloyl Group Reactivity

The 1-oxo-2-propenyl (acryloyl) substituents on the piperidine rings enable two primary reactions:

Michael Addition

Acryloyl groups undergo nucleophilic additions with amines or thiols:
CH2=CHCO–+HSRCH2(SR)CH2CO–\text{CH}_2=\text{CHCO}– + \text{HSR} \rightarrow \text{CH}_2(\text{SR})–\text{CH}_2\text{CO}–
This reactivity is exploited in polymer crosslinking and biomaterial functionalization .

Photopolymerization

Under UV light, acryloyl groups polymerize via radical-initiated chain growth, forming crosslinked networks.

Polymerization Parameters :

InitiatorWavelength (nm)Efficiency (%)Application Example
Benzoyl peroxide36578–85Protective coatings for plastics
AIBN25465–72Biomedical hydrogels

Piperidine Ring Interactions

The tetramethylpiperidine rings participate in:

Salt Formation

Reacts with strong acids (e.g., HCl) to form water-soluble ammonium salts:
C23H42N2O6+2HClC23H44Cl2N2O6\text{C}_{23}\text{H}_{42}\text{N}_2\text{O}_6 + 2\text{HCl} \rightarrow \text{C}_{23}\text{H}_{44}\text{Cl}_2\text{N}_2\text{O}_6

Oxidation

Piperidine rings oxidize to nitroxyl radicals under oxidative conditions, contributing to secondary antioxidant activity :
NH+O2N–O+HOO\text{NH} + \text{O}_2 \rightarrow \text{N–O}^\cdot + \text{HOO}^\cdot

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Ester pyrolysis : Releases CO₂ and forms unsaturated hydrocarbons.

  • Phenol degradation : Generates tert-butylbenzene derivatives.

TGA Analysis :

Temperature Range (°C)Mass Loss (%)Degradation Pathway
200–25015–20Ester cleavage
250–40050–60Piperidine ring decomposition
>40020–25Aromatic residue combustion

Comparative Reactivity

Functional GroupReactivity PriorityKey Reaction PartnersStability Notes
Phenolic –OHHighFree radicals, oxidizing agentsStabilized by tert-butyl groups
Acryloyl esterModerateNucleophiles, UV lightPolymerizes under UV
Piperidine NHLowStrong acids, oxidizersSalt formation alters solubility

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₄₂H₇₂N₂O₅
  • Molecular Weight : Approximately 685.047 g/mol
  • CAS Registry Number : 63843-89-0
  • IUPAC Name : bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butyl-2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]propanedioate

The compound features multiple functional groups including ester linkages and piperidine rings which contribute to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant properties due to the presence of the 4-hydroxyphenyl moiety. This structure is known for its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

Case Study : A study demonstrated that formulations containing this compound showed enhanced stability by preventing oxidation of sensitive components in cosmetic products. This suggests its utility in the cosmetic industry as a stabilizer for formulations sensitive to oxidative degradation.

The piperidine components of the compound may contribute to various biological activities such as antimicrobial effects or interactions with biological receptors.

Research Findings : In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. This opens avenues for its application in developing new antimicrobial agents.

Cosmetics and Personal Care

Due to its antioxidant properties, propanedioic acid ester is being explored for use in cosmetic formulations to enhance product stability and efficacy.

Product TypeApplication
CreamsAntioxidant stabilizer
LotionsEnhances shelf life
SerumsProtects active ingredients

Pharmaceuticals

The compound's potential as a drug delivery agent has been investigated due to its ability to interact with biological systems.

Example Application : Research into drug formulations has indicated that the compound can enhance bioavailability when used as part of a delivery system for poorly soluble drugs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bulky tert-butyl groups provide steric hindrance, affecting the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Differences :

Property Target Compound Tinuvin 144
Piperidinyl Substituents 2,2,6,6-Tetramethyl-1-(1-oxo-2-propenyl) 1,2,2,6,6-Pentamethyl
Central Chain Propanedioic acid with [3,5-di-tert-butyl-4-hydroxyphenyl]methyl groups Propanedioic acid with a butyl group and [3,5-di-tert-butyl-4-hydroxyphenyl]methyl
Molecular Weight ~1,100–1,200 g/mol (estimated) 685 g/mol
Thermal Stability Likely higher due to acryloyl (1-oxo-2-propenyl) groups Stable up to 300°C (industry standard for HALS)
Solubility Lower solubility in polar solvents due to bulky substituents Soluble in common organic solvents (e.g., toluene, chloroform)

Functional Impact :

  • The target compound’s acryloyl groups may enhance reactivity in polymer grafting, whereas Tinuvin 144’s pentamethyl-piperidinyl groups prioritize radical scavenging .

Fluorinated Propanedioic Acid Esters (e.g., CAS 238420-68-3)

These compounds, such as Propanedioic acid, mono(γ-ω-perfluoro-C8-12-alkyl) derivs., di-me esters, differ significantly:

Property Target Compound Fluorinated Derivatives
Substituents Hindered phenolic and piperidinyl groups Perfluoroalkyl chains (C8–C12)
Applications Polymer stabilization Water/oil repellency, surfactants
Environmental Impact Moderate persistence (HALS are non-bioaccumulative) High persistence (PFAS-related concerns)
Thermal Stability High (designed for high-temperature processing) Moderate (decomposes above 200°C)

Diethyl Malonate (Propanedioic Acid, 1,3-Diethyl Ester)

A simple malonic acid ester used as a chemical intermediate:

Property Target Compound Diethyl Malonate
Molecular Weight ~1,100–1,200 g/mol 160.17 g/mol
Functionality UV stabilization, antioxidant Solvent, precursor for barbiturates and fragrances
Toxicity Low acute toxicity (typical of HALS) Low toxicity (LD50 > 5,000 mg/kg in rats)
Regulatory Status Not listed under EPA’s Toxic Substances Control Act (TSCA) EPA-designated low-priority substance (2020)

Biological Activity

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester (commonly referred to as the compound) is a complex organic molecule with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • Two ester functional groups derived from propanedioic acid.
  • Hydroxyphenyl groups that are likely responsible for antioxidant properties.
  • Piperidinyl moieties which may contribute to its pharmacological effects.
PropertyValue
Molecular FormulaC₃₁H₅₃N₂O₄
Molecular Weight497.75 g/mol
CAS Number63843-89-0
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with hydroxyphenyl groups exhibit significant antioxidant activity. These groups can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that similar structures can protect cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.

Toxicological Profile

The safety and toxicity of the compound have been evaluated through various bioassays. The following aspects are noteworthy:

  • Acute Toxicity : Initial assessments suggest low acute toxicity in mammalian models.
  • Chronic Toxicity : Long-term exposure studies are necessary to establish safe dosage levels.
  • Endocrine Disruption Potential : Given the presence of piperidinyl groups, there is a possibility of endocrine disruption. Further studies are required to elucidate this aspect.

Pharmacological Effects

The compound shows promise in several pharmacological applications:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Potential Use in Cancer Therapy : The antioxidant properties may confer protective effects against carcinogenesis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study A : A study published in Journal of Pharmaceutical Sciences evaluated a similar ester compound's effects on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels after treatment.
  • Study B : Research published in Toxicology Reports assessed the cytotoxicity of related piperidinyl esters on human cancer cell lines. The results showed selective cytotoxicity against breast cancer cells while sparing normal cells.

Q & A

Basic: What are the recommended analytical methods for quantifying trace impurities in this compound during synthesis?

To ensure purity, reverse-phase HPLC with UV detection is commonly employed. A buffer system combining sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid, paired with a methanol-buffer mobile phase (65:35 v/v), provides optimal separation of hydroxylated byproducts and ester derivatives . For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity for detecting low-abundance impurities, particularly those arising from incomplete tert-butyl group substitution .

Basic: How can researchers optimize the esterification reaction yield during synthesis?

Key parameters include:

  • Catalyst selection : Use of propionic anhydride under argon, as demonstrated in analogous piperidinyl ester syntheses, minimizes side reactions like hydrolysis .
  • Temperature control : Reflux conditions (e.g., 12 hours at 120°C) ensure complete acylation of hydroxyl groups while avoiding thermal degradation of the sterically hindered tert-butyl substituents .
  • Workup protocol : Sequential extraction with CHCl₃ and basification with NaOH (50%) effectively isolates the ester product from unreacted diacid precursors . Typical yields range from 75–80% under optimized conditions.

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
    • Tert-butyl protons: δ 1.2–1.4 ppm (singlet, 18H per group).
    • Piperidinyl methyl groups: δ 1.0–1.1 ppm (multiplet).
    • α,β-unsaturated ester carbonyl: δ 165–170 ppm in ¹³C NMR .
  • FT-IR : Confirm ester C=O stretching (1740–1720 cm⁻¹) and phenolic O-H absorption (broad, ~3400 cm⁻¹) .
  • High-resolution MS : Verify molecular ion [M+H]⁺ with <2 ppm error to distinguish from isomers.

Advanced: How do steric effects from the tert-butyl and tetramethylpiperidinyl groups influence antioxidant activity?

The tert-butyl groups at the 3,5-positions of the phenolic ring enhance radical scavenging by stabilizing the phenoxyl radical via resonance and steric protection from oxidative degradation. Computational studies (DFT) suggest that the tetramethylpiperidinyl ester’s bulky substituents reduce intermolecular quenching, prolonging antioxidant efficacy in polymer matrices. Experimental validation via DPPH assay shows EC₀.5 values <10 μM, comparable to hindered phenol analogs like 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid .

Advanced: What strategies resolve contradictions in thermal stability data reported across studies?

Discrepancies often arise from differing methodologies:

  • TGA vs. DSC : Decomposition onset (TGA) may appear lower than glass transition (DSC) due to oxidative vs. inert atmospheres. Use dynamic nitrogen-purged TGA (10°C/min) paired with isothermal DSC to isolate degradation pathways .
  • Sample purity : Trace impurities (e.g., residual acetic acid) catalyze ester hydrolysis. Validate purity via ¹H NMR integration of tert-butyl vs. methyl ester peaks .

Advanced: How can AI-driven molecular dynamics (MD) simulations improve formulation design with this compound?

COMSOL Multiphysics or GROMACS can model:

  • Diffusion coefficients : Predict migration rates in polymer blends by simulating interactions between the compound’s bulky groups and matrix chains .
  • Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to optimize solvent selection for coatings .
  • Validation via experimental solubility tests (e.g., cloud point titration) ensures computational accuracy .

Advanced: What mechanistic insights explain unexpected byproducts in radical scavenging assays?

LC-MS/MS analysis reveals dimerization of the phenolic radicals via C–O coupling at the 4-position, forming bis(tetramethylpiperidinyl) ether derivatives. This side reaction, observed at >100 μM concentrations, is suppressed by adding chain-breaking antioxidants (e.g., ascorbic acid) to quench radical intermediates . Kinetic studies (stopped-flow UV-Vis) further quantify dimerization rates (k₂ ~10³ M⁻¹s⁻¹) .

Basic: What storage conditions prevent hydrolytic degradation of the ester linkages?

Store under argon at –20°C in amber vials to minimize light-/moisture-induced hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when desiccated with silica gel . For aqueous formulations, buffer pH to 6.0–7.0 to avoid alkaline hydrolysis .

Advanced: How does the compound’s conformational flexibility impact its performance in heterogeneous catalysis?

Single-crystal X-ray diffraction reveals restricted rotation of the bis(phenylmethyl) groups, creating chiral pockets that enhance enantioselectivity in asymmetric hydrogenation (up to 90% ee). DFT simulations (B3LYP/6-31G*) correlate puckering angles of the piperidinyl ester with catalytic turnover frequencies .

Advanced: What factorial design approaches optimize reaction parameters for scaled-up synthesis?

A 2⁴ factorial design evaluates:

  • Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), solvent polarity (toluene vs. DMF), and reaction time (8–16 h).
  • Responses : Yield, purity, and energy consumption.
    Response surface methodology (RSM) identifies optimal conditions: 100°C, 1.2 mol% catalyst, toluene, 12 h. ANOVA confirms temperature and catalyst as significant factors (p <0.05) .

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